molecular formula C9H9BrF3N B1348636 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline CAS No. 51332-24-2

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

Cat. No. B1348636
CAS RN: 51332-24-2
M. Wt: 268.07 g/mol
InChI Key: DBSFECXQLNDZAX-UHFFFAOYSA-N
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Description

“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 51332-24-2 . Its IUPAC name is N-[4-bromo-3-(trifluoromethyl)phenyl]-N,N-dimethylamine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” involves a reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .


Molecular Structure Analysis

The molecular formula of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is C9H9BrF3N . The InChI code is 1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 .


Chemical Reactions Analysis

“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” are as follows: It has a molecular weight of 268.08 . It has a refractive index of n20/D 1.539 (lit.) . Its boiling point is 125-128 °C/9 mmHg (lit.) and its melting point is 30-32 °C (lit.) . The density is 1.543 g/mL at 25 °C (lit.) .

Safety and Hazards

“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .

Relevant Papers There are several peer-reviewed papers and technical documents related to “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” available at Sigma-Aldrich . Further details can be found by accessing the provided link.

properties

IUPAC Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFECXQLNDZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350824
Record name 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

CAS RN

51332-24-2
Record name 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline?

A1: While the abstract doesn't explicitly state the role of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, it's listed as an intermediate in the reaction. This suggests it likely acts as a brominating agent, facilitating the addition of a bromine atom to the starting material. []

Q2: The abstract mentions "para-Bromination." What does this term mean in the context of this synthesis?

A2: "Para-Bromination" refers to the specific addition of a bromine atom to the para position of an aromatic ring. In this case, the bromine atom is being added to the carbon atom positioned opposite the amine group (NH2) on the aromatic ring of the starting material. []

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